N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
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Overview
Description
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound belongs to the benzothiazole family, which is known for its diverse pharmacological properties.
Mechanism of Action
Target of Action
The primary targets of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Similar compounds have been found to have anti-inflammatory and analgesic activities , suggesting that the compound may interact with proteins involved in these processes.
Mode of Action
The exact mode of action of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide It’s known that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, a protein involved in bacterial cell division . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
The biochemical pathways affected by (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential targets and mode of action, it can be inferred that the compound may affect pathways related to inflammation and pain, as well as bacterial cell division .
Result of Action
The molecular and cellular effects of (Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide Based on the potential mode of action, it can be inferred that the compound may lead to changes in the function of its targets, potentially resulting in anti-inflammatory and analgesic effects, as well as inhibition of bacterial cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can be achieved through various synthetic pathways. One common method involves the reaction of 6-chloro-3-methyl-1,3-benzothiazol-2-amine with propanoyl chloride under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 3-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-1-benzothiophene-2-carboxamide
- N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzamide
Uniqueness
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide stands out due to its unique combination of a chloro and methyl group on the benzothiazole ring, which may contribute to its distinct biological activities and chemical reactivity compared to other similar compounds .
Biological Activity
N-[(2Z)-6-chloro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This compound features a benzothiazole core, which is known for its diverse biological properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiazole Ring : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones under acidic conditions.
- Introduction of Functional Groups : The chloro and methyl groups are introduced through halogenation and alkylation reactions respectively.
- Amide Formation : The final product is obtained by reacting the intermediate with propanamide under suitable conditions.
Anticancer Properties
Recent research has highlighted the anticancer potential of benzothiazole derivatives. This compound has been evaluated for its effects on various cancer cell lines:
Cell Line | Effect Observed | Method Used |
---|---|---|
A431 (epidermoid) | Inhibition of proliferation | MTT assay |
A549 (lung cancer) | Induction of apoptosis | Flow cytometry |
H1299 (lung cancer) | Decreased migration | Scratch wound healing assay |
In a study assessing novel benzothiazole compounds, it was found that derivatives similar to this compound exhibited significant inhibition of cell proliferation in A431 and A549 cell lines. These compounds were shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α, indicating a dual role in both anticancer and anti-inflammatory pathways .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Signaling Pathways : The compound has been shown to inhibit the AKT and ERK signaling pathways in cancer cells, which are crucial for cell survival and proliferation.
- Apoptosis Induction : It promotes apoptotic processes in cancer cells by activating caspases and other pro-apoptotic factors.
- Anti-inflammatory Effects : By reducing the expression of inflammatory cytokines, it may help mitigate the tumor-promoting inflammation often seen in cancer progression .
Case Studies
Several studies have focused on benzothiazole derivatives similar to this compound:
-
Study on Compound B7 : This compound demonstrated significant anticancer activity against A431 and A549 cells while also exhibiting anti-inflammatory properties by lowering IL-6 and TNF-a levels .
- Results Summary :
- IC50 values for cell proliferation inhibition were determined through MTT assays.
- Flow cytometry confirmed apoptosis induction at concentrations as low as 1 μM.
- Results Summary :
Properties
IUPAC Name |
N-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-3-10(15)13-11-14(2)8-5-4-7(12)6-9(8)16-11/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECDHOFKWWDHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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